Cas no 1322718-91-1 (2-bromo-6-chloro-1-benzothiophene)

2-Bromo-6-chloro-1-benzothiophene is a halogenated benzothiophene derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structure, featuring both bromo and chloro substituents, enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. The compound’s high purity and stability make it suitable for applications in medicinal chemistry, particularly in the development of biologically active molecules. Its well-defined reactivity profile allows for selective functionalization, enabling precise modifications for target-oriented synthesis. This compound is commonly employed in the preparation of advanced materials and agrochemicals due to its robust synthetic utility.
2-bromo-6-chloro-1-benzothiophene structure
1322718-91-1 structure
商品名:2-bromo-6-chloro-1-benzothiophene
CAS番号:1322718-91-1
MF:C8H4BrClS
メガワット:247.539359092712
MDL:MFCD28670002
CID:2905089
PubChem ID:119084719

2-bromo-6-chloro-1-benzothiophene 化学的及び物理的性質

名前と識別子

    • Benzo[b]thiophene, 2-bromo-6-chloro-
    • 2-bromo-6-chloro-1-benzothiophene
    • MDL: MFCD28670002
    • インチ: 1S/C8H4BrClS/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4H
    • InChIKey: WEMZXQVAOBYBQP-UHFFFAOYSA-N
    • ほほえんだ: C12=CC(Cl)=CC=C1C=C(Br)S2

2-bromo-6-chloro-1-benzothiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2007860-5.0g
2-bromo-6-chloro-1-benzothiophene
1322718-91-1 95%
5.0g
$3935.0 2023-07-08
Enamine
EN300-2007860-0.25g
2-bromo-6-chloro-1-benzothiophene
1322718-91-1 95%
0.25g
$672.0 2023-09-16
1PlusChem
1P020LPI-250mg
2-bromo-6-chloro-1-benzothiophene
1322718-91-1 95%
250mg
$893.00 2023-12-22
1PlusChem
1P020LPI-50mg
2-bromo-6-chloro-1-benzothiophene
1322718-91-1 95%
50mg
$452.00 2023-12-22
Aaron
AR020LXU-10g
2-bromo-6-chloro-1-benzothiophene
1322718-91-1 95%
10g
$8051.00 2023-12-16
Aaron
AR020LXU-1g
2-bromo-6-chloro-1-benzothiophene
1322718-91-1 95%
1g
$1891.00 2025-02-14
Enamine
EN300-2007860-1g
2-bromo-6-chloro-1-benzothiophene
1322718-91-1 95%
1g
$1357.0 2023-09-16
Enamine
EN300-2007860-5g
2-bromo-6-chloro-1-benzothiophene
1322718-91-1 95%
5g
$3935.0 2023-09-16
Aaron
AR020LXU-50mg
2-bromo-6-chloro-1-benzothiophene
1322718-91-1 95%
50mg
$459.00 2025-02-14
Enamine
EN300-2007860-0.1g
2-bromo-6-chloro-1-benzothiophene
1322718-91-1 95%
0.1g
$470.0 2023-09-16

2-bromo-6-chloro-1-benzothiophene 関連文献

2-bromo-6-chloro-1-benzothiopheneに関する追加情報

Professional Introduction to 2-bromo-6-chloro-1-benzothiophene (CAS No. 1322718-91-1)

2-bromo-6-chloro-1-benzothiophene, identified by the Chemical Abstracts Service Number (CAS No.) 1322718-91-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its versatile structural framework and potential biological activities. This compound belongs to the benzothiophene family, which is characterized by a benzene ring fused with a sulfur-containing five-membered ring. The presence of bromine and chlorine substituents at the 2nd and 6th positions, respectively, enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug molecules due to its ability to modulate various biological pathways. Specifically, 2-bromo-6-chloro-1-benzothiophene has been explored for its potential applications in the development of bioactive molecules, including those targeting neurological disorders, inflammatory diseases, and cancer. Its unique electronic properties, influenced by the bromine and chlorine atoms, allow for selective interactions with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a surge in research focusing on heterocyclic compounds as pharmacological agents. The structural versatility of benzothiophenes allows for the introduction of diverse substituents, enabling the tuning of their pharmacokinetic and pharmacodynamic properties. The bromo and chloro substituents in 2-bromo-6-chloro-1-benzothiophene not only enhance its reactivity but also provide handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. These reactions are pivotal in constructing more complex molecular architectures essential for drug discovery.

One of the most compelling aspects of 2-bromo-6-chloro-1-benzothiophene is its role as a key intermediate in the synthesis of biologically active compounds. For instance, researchers have utilized this compound to develop novel small-molecule inhibitors targeting enzymes involved in cancer progression. The bromine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups at other positions on the benzothiophene core. Similarly, the chlorine atom at the 6-position can be displaced by nucleophiles under appropriate conditions, allowing for further derivatization.

The pharmaceutical industry has shown particular interest in benzothiophene derivatives due to their reported efficacy in treating various diseases. Several preclinical studies have highlighted the potential of 2-bromo-6-chloro-1-benzothiophene derivatives as inhibitors of kinases and other enzymes implicated in signal transduction pathways. These pathways are often dysregulated in diseases such as cancer, making them attractive targets for therapeutic intervention. The ability to modify the benzothiophene core with functional groups like bromine and chlorine allows chemists to fine-tune the interactions between these derivatives and their biological targets.

Moreover, 2-bromo-6-chloro-1-benzothiophene has found applications beyond pharmaceuticals. In materials science, benzothiophene-based compounds are employed in the development of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system inherent in benzothiophenes contributes to their electronic properties, making them suitable for use in optoelectronic devices. The bromine and chlorine substituents can influence the electronic characteristics of these materials, allowing for precise control over their performance.

The synthesis of 2-bromo-6-chloro-1-benzothiophene typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the bromination and chlorination of a parent benzothiophene derivative under controlled conditions. These reactions are often carried out using halogenating agents such as N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃), which provide high selectivity and yield. The resulting compound can then be further functionalized using standard organic synthesis techniques.

In conclusion, 2-bromo-6-chloro-1-benzothiophene (CAS No. 1322718-91-1) is a versatile intermediate with significant potential in pharmaceutical and materials science applications. Its unique structural features, combined with its reactivity towards various chemical transformations, make it a valuable building block for developing novel bioactive molecules and advanced materials. As research continues to uncover new applications for heterocyclic compounds like benzothiophenes, compounds such as 2-bromo-6-chloro-1-benzothiophene will undoubtedly play a crucial role in shaping future advancements.

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